molecular formula C15H24O B1369926 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl- CAS No. 23787-90-8

2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-

Cat. No.: B1369926
CAS No.: 23787-90-8
M. Wt: 220.35 g/mol
InChI Key: VCOCESNMLNDPLX-BTXGZQJSSA-N
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Description

2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl- (CAS: 23787-90-8; EC: 245-890-3), commonly known as isolongifolanone, is a bicyclic sesquiterpene ketone with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . Its IUPAC name reflects its complex bridged naphthalenone structure, featuring a methano bridge at positions 2 and 4a, along with four methyl substituents at positions 1, 1, 5, and 3. The compound exists as a pale yellow liquid with a woody odor, making it valuable in fragrance formulations and industrial applications such as insect repellents .

Key physicochemical properties include a boiling point of 286°C and stereoisomeric variants (e.g., trans- and cis-isolongifolanone) . It is synthesized via the peroxidation and rearrangement of longifolene using performic acid .

Properties

IUPAC Name

2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOCESNMLNDPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047228
Record name Isolongifolanone- parent
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Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23787-90-8, 29461-14-1
Record name 1,3,4,6,7,8a-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one
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Record name 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-
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Record name Isolongifolanone- parent
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Record name 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one
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Record name (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one
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Biological Activity

2H-2,4a-Methanonaphthalen-8(5H)-one, also known as isolongifolene ketone, is a bicyclic compound with potential biological activities. Its molecular formula is C15H24O, and it has garnered attention in various fields including pharmacology and toxicology due to its unique structural properties and biological effects.

  • Molecular Weight : 220.36 g/mol
  • CAS Registry Number : 23787-90-8
  • IUPAC Name : 2H-2,4a-Methanonaphthalen-8(5H)-one
  • Chemical Structure :

Chemical Structure

Genotoxicity and Mutagenicity

Research indicates that isolongifolene ketone exhibits low genotoxic potential. In an Ames test conducted using various strains of Salmonella typhimurium and Escherichia coli, no significant increase in revertant colonies was observed at any concentration tested (up to 5000 μg/plate) in both the presence and absence of metabolic activation (S9) . This suggests that the compound is not mutagenic under the conditions tested.

Toxicological Profile

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated the compound for various toxicological endpoints:

  • Repeated Dose Toxicity : No adverse effects were noted.
  • Reproductive Toxicity : No significant findings were reported.
  • Skin Sensitization : Results indicated no sensitization potential.
  • Phototoxicity/Photoallergenicity : No evidence of phototoxic effects was found .

Ecotoxicity

The ecotoxicological assessment revealed a 48-hour LC50 value of 2.852 mg/L for Daphnia magna, indicating moderate toxicity to aquatic organisms . The predicted no-effect concentration (PNEC) was established at 0.2852 mg/L.

Industrial Use

Isolongifolene ketone is used primarily in the fragrance industry due to its pleasant scent profile. It has been incorporated into various cosmetic formulations and perfumes . Its safety profile supports its use in consumer products.

Summary of Findings

Endpoint Result
GenotoxicityNegative (non-mutagenic)
Repeated Dose ToxicityNo adverse effects
Reproductive ToxicityNo significant findings
Skin SensitizationNone
Aquatic Toxicity (LC50)2.852 mg/L
PNEC0.2852 mg/L

Scientific Research Applications

Fragrance Industry

Isolongifolene ketone is primarily utilized in the fragrance industry due to its pleasant odor profile. It is commonly found in perfumes and scented products. The compound exhibits a unique aroma that can enhance the overall fragrance experience.

Case Study: Fragrance Formulation

A study highlighted the use of Isolongifolene ketone in creating complex fragrance blends. The compound was noted for its ability to provide depth and longevity to scents when combined with other aromatic compounds. The research indicated that formulations containing Isolongifolene ketone had improved scent retention over time compared to those without it .

Cosmetic Applications

In cosmetics, Isolongifolene ketone serves as a fragrance component and may also possess skin-conditioning properties. Its inclusion in cosmetic formulations is governed by safety assessments that ensure consumer safety.

Safety Assessment Insights

According to the RIFM (Research Institute for Fragrance Materials), Isolongifolene ketone has been evaluated for dermal absorption and potential skin irritation. Studies showed that under occluded conditions (where the skin is covered), the absorption rate of the compound increased significantly compared to unoccluded conditions. This suggests that formulations should be designed considering application methods to optimize efficacy .

Biocidal Applications

Emerging research indicates potential applications of Isolongifolene ketone in biocidal products. Its chemical structure suggests possible antimicrobial properties, making it a candidate for further investigation in pest control and sanitation products.

Research Findings

A recent study assessed the ecotoxicity of Isolongifolene ketone and found that it exhibited low toxicity levels in aquatic environments, with an LC50 value of 2.852 mg/L for Daphnia magna . These findings support its potential use in biocidal formulations while adhering to environmental safety standards.

Regulatory Considerations

The use of Isolongifolene ketone in consumer products is subject to regulatory scrutiny to ensure safety for human health and the environment. The European Chemicals Agency (ECHA) provides guidelines on permissible concentrations in various applications, emphasizing the importance of compliance with safety regulations .

Data Summary Table

Application AreaKey FindingsRegulatory Status
Fragrance IndustryEnhances scent longevity and depthEvaluated by RIFM
CosmeticsSkin-conditioning properties; safety assessedSubject to SCCS guidelines
Biocidal ProductsPotential antimicrobial propertiesUnder investigation
Environmental ImpactLow toxicity in aquatic environmentsECHA compliance required

Chemical Reactions Analysis

Epoxidation and Base-Catalyzed Rearrangement

Isolongifolanone is synthesized via epoxidation of isolongifolene followed by base-mediated rearrangement. This two-step process is critical for industrial-scale production :

Reaction Step Conditions Key Parameters
Epoxidation Isolongifolene treated with peracetic acid or other peracids .- Yield: Not explicitly reported (patent focus on purity).
Rearrangement Epoxide treated with alkali metal alkoxides (e.g., KOtBu, NaOMe) in solvents like toluene or DMF .- Base: 0.3–2.5 molar equivalents.
- Solvents: Toluene, DMF, THF.
- Temp: 40–80°C.

The rearrangement step proceeds via a Wagner-Meerwein mechanism, forming isolongifolenol (a tertiary alcohol) as a key intermediate . Stereochemical control is influenced by the base strength and solvent polarity.

Gold(I)-Catalyzed Cyclization Reactions

Isolongifolanone derivatives participate in gold-catalyzed cyclization reactions to form fused polycyclic structures. For example:

Reaction Type Catalyst Conditions Product Yield
1,4-Enyne Cyclization Ph₃PAuNTf₂ (5 mol%)- Solvent: 1,2-Dichloroethane.
- Temp: –30°C to RT.
3,4,7,8-Tetrahydro-2H-2,4a-methanonaphthalen-1-yl derivatives .71%

This method leverages gold(I) complexes to activate alkynes, enabling selective bond reorganization. Molecular sieves (4 Å) enhance yields by adsorbing water .

Oxidation and Reduction Reactions

Isolongifolanone undergoes selective redox transformations:

Oxidation

  • Ozonolysis : Cleavage of double bonds yields ketones or carboxylic acids, depending on workup conditions .

  • DDQ Oxidation : Produces conjugated dienones under mild conditions .

Reduction

  • Catalytic Hydrogenation : Reduces the ketone group to a secondary alcohol (isolongifolenol) using Pd/C or Raney Ni .

  • Hydride Reduction : NaBH₄ or LiAlH₄ selectively reduces carbonyl groups without affecting the tricyclic framework .

Stereochemical Considerations

The compound exhibits stereoisomerism (cis vs. trans), influencing reactivity:

Isomer Stereochemical Features Reactivity Notes
cis-Isomer Axial orientation of methyl groups .Higher thermal stability in rearrangement reactions .
trans-Isomer Equatorial methyl groups .Favored in catalytic hydrogenation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Sesquiterpene Ketones

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Boiling Point (°C) Primary Uses
Isolongifolanone 23787-90-8 C₁₅H₂₄O 220.35 Methano bridge, tetramethyl groups 286 Fragrances, insect repellent
Nootkatone 4674-50-4 C₁₅H₂₂O 218.33 Dimethyl, isopropenyl substituents 296 Flavoring agent, insect repellent
Solavetivone 54878-25-0 C₁₅H₂₂O 218.33 Spirocyclic structure N/A Antimicrobial, plant signaling
Thujopsanone 25966-79-4 C₁₅H₂₂O 218.33 Bicyclic thujopsane skeleton N/A Fragrance component
Methyl Cedryl Ketone (MCK) 32388-55-9 C₁₅H₂₄O 220.35 Cedrene-derived ketone 285 Perfumery fixative

Key Differences:

Structural Complexity: Isolongifolanone’s methano bridge and tetramethyl groups distinguish it from nootkatone’s isopropenyl substituents and solavetivone’s spirocyclic framework .

Functional Roles: While isolongifolanone and MCK are used in woody fragrances, nootkatone is prominent in citrus flavors and eco-friendly pest control .

Stereochemical Variants: Isolongifolanone exhibits cis/trans isomerism, unlike solavetivone, which has a rigid spiro structure .

Chromatographic and Spectroscopic Comparisons

Table 2: Gas Chromatography/Mass Spectrometry (GC/MS) Data

Compound Name Retention Time (min) Kovats Index (AI) Key MS Fragments (m/z)
Isolongifolanone 33.88 1625 220 (M⁺), 161, 147, 119
Nootkatone 34.12 1630 218 (M⁺), 161, 147, 109
Solavetivone 33.95 1627 218 (M⁺), 175, 161, 135
  • Isolongifolanone shows a molecular ion peak at m/z 220, with characteristic fragments at m/z 161 (loss of C₅H₇O) and m/z 119 (C₉H₁₁⁺) .
  • Nootkatone fragments similarly but lacks the methano bridge, resulting in distinct m/z 109 and 95 ions .

Table 3: Hazard and Regulatory Comparisons

Compound Name Acute Toxicity (Oral LD₅₀) Mutagenicity EU Fragrance Allergen Status
Isolongifolanone >2,000 mg/kg Negative Listed with limited data
Nootkatone 4,400 mg/kg Negative Generally Recognized as Safe (GRAS)
Methyl Cedryl Ketone >5,000 mg/kg Negative Approved with restrictions
  • Nootkatone’s GRAS status underscores its safety in food and cosmetics, unlike isolongifolanone’s narrower industrial applications .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the transformation of isolongifolene or its derivatives through epoxidation, rearrangement, and reduction steps. The key synthetic pathway can be summarized as follows:

This sequence is designed to efficiently convert inexpensive starting materials into the desired bicyclic ketone with high selectivity and yield.

Detailed Stepwise Preparation

Step Reaction Reagents/Conditions Notes/Comments
1 Epoxidation of isolongifolene to isolongifolene oxide Peracetic acid or similar peracid oxidants; solvents like acetic acid or chlorinated solvents Established method; isolates epoxide intermediate with good selectivity
2 Rearrangement of isolongifolene oxide to isolongifolenol Strong base (0.3 to 2.5 equivalents), preferably 0.8 to 1.4 equiv.; solvents: aprotic polar or non-polar solvents such as DMF, NMP, DMSO, xylenes, anisole; temperature 50–220 °C (preferably 80–190 °C); pressure 1–50 bar Base-catalyzed ring opening and rearrangement; solvent choice critical for yield and selectivity; aromatic hydrocarbons and polar aprotic solvents preferred
3 Reduction of isolongifolenol to isolongifolanone Hydrogenation catalysts (Ni, Pd, Pt, Rh, Ir, Ru or their alloys); hydrogen atmosphere; mild conditions Catalytic hydrogenation preferred over lithium aluminum hydride due to safety and cost; industrially scalable

Alternative Reduction Methods

  • Lithium aluminum hydride (LiAlH4) reduction of isolongifolene oxide has been reported to yield isolongifolanol in moderate yields (~76%), but this method is less favored industrially due to reagent cost and safety concerns.
  • Catalytic hydrogenation using transition metal catalysts under hydrogen gas is the preferred method for large-scale synthesis due to operational safety and cost-effectiveness.

Solvent and Process Optimization

  • Solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), dimethyl sulfoxide (DMSO), xylenes, and anisole have been identified as particularly effective for the rearrangement step, balancing solubility and reactivity.
  • Reaction temperatures and pressures are optimized to maximize yield while minimizing side reactions and decomposition.
  • Use of aprotic polar solvents favors the rearrangement mechanism and product stability.

Industrial Scale Considerations

  • The process is designed to use inexpensive starting materials (isolongifolene) and avoids hazardous reagents where possible.
  • The multi-step process can be integrated into continuous or batch operations with appropriate catalyst and solvent recycling.
  • Safety considerations emphasize avoiding highly reactive reducing agents like LiAlH4 in favor of catalytic hydrogenation.

Research Findings and Data Summary

Parameter Details Source/Notes
Starting material Isolongifolene (a natural sesquiterpene hydrocarbon) Commercially available, inexpensive
Epoxidation reagent Peracetic acid or similar peracids Efficient, mild oxidants
Base for rearrangement Strong bases, 0.8–1.4 equiv. Enables ring opening and rearrangement
Preferred solvents DMF, NMP, DMSO, xylenes, anisole Enhance yield and selectivity
Temperature range 50–220 °C (optimal 80–190 °C) Balances reaction rate and product stability
Pressure range 1–50 bar Typical for hydrogenation and rearrangement steps
Reduction catalyst Ni, Pd, Pt, Rh, Ir, Ru Catalytic hydrogenation preferred industrially
Yield Up to 76% with LiAlH4 (small scale); industrial yields optimized Hydrogenation yields not explicitly quantified but considered efficient

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2H-2,4a-Methanonaphthalen-8(5H)-one derivatives?

  • Methodological Answer : A common approach involves multi-step reactions with protecting groups and stereochemical control. For example, (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be reacted with 3,4-dihydro-2H-pyran under acidic conditions (e.g., pyridinium p-toluenesulfonate) to protect hydroxyl groups, followed by reduction with lithium aluminum hydride (LAH) in THF to yield alcohols. Subsequent iodination using triphenylphosphine and imidazole completes the synthesis .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and electron ionization (EI) are standard for purity assessment and molecular weight confirmation (m/z 220.3505 for C₁₅H₂₄O) . Stereochemical assignments require nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography, as seen in related methanonaphthalenone derivatives .

Q. What analytical techniques resolve its stereoisomers (e.g., cis- vs. trans-Isolongifolanone)?

  • Methodological Answer : Chiral HPLC or GC with polar stationary phases (e.g., cyclodextrin-based columns) can separate enantiomers. For diastereomers, NOESY NMR or computational simulations (e.g., density functional theory) correlate spatial arrangements with spectral data .

Advanced Research Questions

Q. How can computational modeling predict the 3D structure and reactivity of this bicyclic ketone?

  • Methodological Answer : Tools like Gaussian or COMSOL Multiphysics enable optimization of 3D molecular geometries (available as SD files in NIST databases ). Molecular dynamics simulations assess conformational stability, while docking studies predict interactions with biological targets. AI integration (e.g., autonomous labs) accelerates parameter optimization for synthesis or property prediction .

Q. What strategies address contradictions in reported physical properties (e.g., boiling points or spectral data)?

  • Methodological Answer : Systematic validation using reference standards (e.g., NIST data ) and controlled conditions (e.g., inert atmosphere for hygroscopic samples) minimizes discrepancies. Collaborative inter-laboratory studies and meta-analyses of CAS Registry entries (e.g., 23787-90-8 vs. 29461-14-1 ) reconcile conflicting data .

Q. How are stereochemical outcomes controlled during synthesis of tetramethyl-substituted derivatives?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) directs stereochemistry. For example, enantiopure catalysts yield specific diastereomers of eremophila-dienone derivatives, as demonstrated in the synthesis of (2R,3R,4aR,5S,8aS)-2-hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-naphthalenone .

Q. What theoretical frameworks guide research on its bioactivity or material applications?

  • Methodological Answer : Structure-activity relationship (SAR) models link substituent effects (e.g., methyl groups at 1,1,5,5 positions) to properties like lipophilicity or thermal stability. For biological studies, molecular docking against enzyme targets (e.g., oxidoreductases) is informed by crystal structures from related naphthalenones .

Methodological Design & Data Analysis

Q. How to design experiments for optimizing reaction yields in complex bicyclic systems?

  • Methodological Answer : Design of experiments (DoE) with factorial variations (e.g., temperature, solvent polarity) identifies critical parameters. Response surface methodology (RSM) models interactions, as applied in LAH reductions . Real-time monitoring via in situ IR or Raman spectroscopy tracks intermediate formation .

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